Amidi secondari degli acidi carbossilici
Secondary carboxylic acid amides are a class of organic compounds characterized by the presence of a secondary amide group (-CONR2) attached to a carboxyl group (-COOH). These molecules exhibit versatile properties and find applications in various industries due to their unique structural features. Chemically, they can be derived from primary carboxylic acids through amidation reactions involving a primary amine (RNH2).
Structurally, secondary carboxylic acid amides are more stable compared to their primary counterparts owing to steric hindrance around the nitrogen atom. They show lower reactivity in hydrolysis and can undergo various functional group transformations without breaking the amide bond.
In industrial applications, these compounds serve as precursors for drug synthesis, polymers, and surfactants. Their ability to form hydrogen bonds contributes to their solubility in polar solvents, making them suitable for use in pharmaceuticals where controlled release mechanisms are required. Additionally, secondary carboxylic acid amides play a crucial role in the formulation of personal care products due to their emulsifying properties and skin compatibility.
Overall, these versatile organic compounds offer broad opportunities for development across multiple sectors, driven by their chemical stability and functional diversity.

Struttura | Nome chimico | CAS | MF |
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N-Ethylpropionamide | 5129-72-6 | C5H11NO |
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N-isobutylformamide | 6281-96-5 | C5H11NO |
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Chabamide K | 1280727-53-8 | C28H50N2O2 |
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2-formylamido-3-acetoxydodecane | 1160519-89-0 | C15H29NO3 |
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Formamide,N-(3-methylbutyl)- | 10285-87-7 | C6H13NO |
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N-Cyclohexylformamide | 766-93-8 | C7H13NO |
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